3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine
CAS No.: 154925-95-8
Cat. No.: VC0028776
Molecular Formula: C21H39BrN2O5Si2
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154925-95-8 |
|---|---|
| Molecular Formula | C21H39BrN2O5Si2 |
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | 5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1 |
| Standard InChI Key | XZYGEGFEDTXIDM-YJEKIOLLSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
| SMILES | CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a 2'-deoxyuridine backbone modified with two TBDMS protecting groups and a bromine substituent. The TBDMS groups shield the 3' and 5' hydroxyls from undesired side reactions during oligonucleotide assembly, while the 5-bromo modification increases electrophilicity at the uracil C5 position, enabling site-specific crosslinking or further functionalization .
Table 1: Key Physical and Chemical Properties
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum (CDCl₃) displays characteristic peaks for the TBDMS groups (δ 0.08–0.15 ppm for Si-CH₃) and the bromouracil moiety (δ 7.46 ppm for H6) .
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion at m/z 535.62 [M+H]⁺ .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential silylation and bromination steps starting from 2'-deoxyuridine:
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Silylation: Treatment of 2'-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF at 50°C for 3 hours yields 3',5'-bis-O-TBDMS-2'-deoxyuridine (CAS: 64911-18-8) .
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) introduces the 5-bromo substituent, achieving >95% purity after chromatographic purification .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Silylation | TBDMSCl, imidazole | DMF, 50°C, 3 h | 99% | |
| Bromination | NBS, AIBN | CCl₄, reflux, 12 h | 85% |
Challenges and Solutions
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Steric Hindrance: The bulky TBDMS groups slow bromination kinetics. Using radical initiators like AIBN accelerates the reaction .
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Purification: Reverse-phase HPLC resolves brominated byproducts, ensuring >95% purity .
Biochemical Applications
Oligonucleotide Synthesis
As a phosphoramidite precursor, this compound enables the incorporation of brominated uracil into DNA strands. The bromine atom facilitates:
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Photo-crosslinking: UV irradiation (302 nm) generates reactive intermediates for studying DNA-protein interactions.
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Post-synthetic Modifications: Suzuki-Miyaura coupling replaces bromine with aryl/alkenyl groups for functionalized oligonucleotides .
Antiviral and Antitumor Research
The 5-bromo-2'-deoxyuridine (BrdU) moiety is a thymidine analog that integrates into replicating DNA, serving as:
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Radiosensitizer: Enhances cancer cell susceptibility to radiation therapy by inhibiting DNA repair .
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Viral Replication Inhibitor: Blocks herpes simplex virus (HSV) DNA polymerase with IC₅₀ values <1 μM .
Table 3: Key Applications in Biomedical Research
Comparative Analysis with Analogues
Broxuridine (BrdU)
Unlike BrdU (CAS: 59-14-3), the TBDMS-protected derivative offers:
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Enhanced Solubility: LogP = 3.2 vs. BrdU’s LogP = -0.7, improving organic-phase reactions .
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Stability: Half-life of 12 months at -20°C vs. BrdU’s 3 months .
5-Bromomethyl Derivatives
The 5-bromomethyl analogue (CAS: 1028383-90-5) exhibits higher reactivity in alkylation reactions but requires stringent storage (-80°C) due to thermal lability .
Future Directions
Targeted Drug Delivery
Conjugating the bromouracil moiety with tumor-homing peptides (e.g., RGD motifs) could enhance anticancer specificity .
CRISPR-Cas9 Applications
Incorporating brominated nucleotides into guide RNAs may improve gene-editing efficiency via photoactivatable crosslinking.
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